BenchChemオンラインストアへようこそ!

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide (CAS 946360-83-4, molecular formula C₁₆H₁₄FN₅O₂, MW 327.32 g/mol) is a synthetic tetrazole–phenoxyacetamide hybrid. The compound combines a 1-(4-fluorophenyl)-1H-tetrazole core with a 2-phenoxyacetamide side chain via a methylene linker.

Molecular Formula C16H14FN5O2
Molecular Weight 327.31 g/mol
CAS No. 946360-83-4
Cat. No. B6569529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide
CAS946360-83-4
Molecular FormulaC16H14FN5O2
Molecular Weight327.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN5O2/c17-12-6-8-13(9-7-12)22-15(19-20-21-22)10-18-16(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23)
InChIKeyADGBTQVTJQCAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946360-83-4 Procurement Guide: N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-phenoxyacetamide as a Research Scaffold


N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide (CAS 946360-83-4, molecular formula C₁₆H₁₄FN₅O₂, MW 327.32 g/mol) is a synthetic tetrazole–phenoxyacetamide hybrid. The compound combines a 1-(4-fluorophenyl)-1H-tetrazole core with a 2-phenoxyacetamide side chain via a methylene linker. Tetrazoles are well-established carboxylic acid bioisosteres that often improve metabolic stability and target residence time relative to carboxylate counterparts [1]. The 2-phenoxyacetamide substructure has been identified crystallographically as a NOTUM palmitoleate-pocket ligand (IC₅₀ = 33 µM for the parent fragment) [2]. No biological activity data have been reported specifically for this compound in peer-reviewed primary literature; its current utility lies in structure–activity relationship (SAR) exploration and medicinal chemistry library expansion.

Why N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-phenoxyacetamide Cannot Be Swapped with Other Tetrazole or Phenoxyacetamide Derivatives


The 4-fluorophenyl-substituted tetrazole and the unsubstituted phenoxyacetamide arm create a specific combination of electronic character, lipophilicity (cLogP ≈ 1.27 [1]), and hydrogen-bond topology that differs from even single-atom analogues. Replacing fluorine with chlorine (4-chlorophenyl congener) increases molecular weight (≈342 g/mol) and slightly elevates lipophilicity, while the 3,4-difluorophenyl variant introduces a second fluorine that raises logP to ~2.5 and alters ring electronics. The cyclohexyl analogue (CAS 920439-72-1) replaces the aromatic N1-substituent with a saturated ring, abolishing π-stacking potential, and the p-tolyl analogue (CAS 920460-44-2) introduces an electron-donating methyl group. These modifications influence pharmacokinetic surrogate parameters, receptor complementarity, and metabolic soft spots, making simple interchange of tetrazole‑phenoxyacetamides unreliable for reproducible SAR or probe development.

Head-to-Head and Class-Level Evidence for N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-phenoxyacetamide


LogP Differentiation from the 3,4-Difluorophenyl Analogue (cLogP 1.27 vs. ~2.5)

The target compound exhibits a calculated logP of 1.265 [1], whereas the 3,4-difluorophenyl congener (CAS 1005306-47-7) is reported with logP ~2.5 . The ~1.2 log-unit difference corresponds to a roughly 16-fold change in octanol-water partition coefficient, placing the target compound closer to Lipinski’s recommended logP < 5 window for oral bioavailability and making it a more polar starting point for fragment-based or lead-optimization campaigns where lower lipophilicity is desired.

Lipophilicity Drug-likeness Medicinal Chemistry

Tetrazole as a Carboxylic Acid Bioisostere – Class-Level Advantage Over Non-Tetrazole Acetamides

The 1,5-disubstituted tetrazole ring in the target compound is a recognized ionizable bioisostere of carboxylic acids that can improve metabolic stability and target binding while maintaining hydrogen‑bonding capacity [1]. In contrast, simple phenoxyacetamides lacking the tetrazole (e.g., 2-phenoxyacetamide, CAS 621-88-5) lack this pharmacophoric advantage. Quantitative examples from the literature show tetrazole-for‑acid replacements retaining low‑nanomolar potency while improving oral exposure in series [1].

Bioisosterism Metabolic Stability Drug Design

NOTUM Inhibition Potential – Fragment-Based Lead Hypothesis vs. Non-Tetrazole Parent

The 2-phenoxyacetamide fragment (CAS 621-88-5) was crystallographically confirmed to bind NOTUM in the palmitoleate pocket with an IC₅₀ of 33 µM [1]. The target compound retains this core phenoxyacetamide scaffold while appending a 4-fluorophenyltetrazole moiety that can occupy the adjacent sub-pocket exploited by optimized NOTUM inhibitors (e.g., indazole 45, IC₅₀ = 0.085 µM [1]). Compounds lacking the tetrazole or possessing alternative N1-substituents (chloro, difluoro, cyclohexyl, p-tolyl) have no reported NOTUM data, making the target compound a direct fragment elaboration candidate.

NOTUM Wnt Signaling Fragment-Based Drug Discovery

Commercial Availability and Purity – 95%+ Supply with Catalog Traceability

The target compound is listed as catalog number CM998681 with purity ≥ 95% in the Chemenu marketplace . The 4‑chlorophenyl, 3,4‑difluorophenyl, p‑tolyl, and cyclohexyl analogues are also commercially available, but purity specifications, stock levels, and pricing vary by supplier. The target compound’s consistent 95%+ purity specification and unique catalog identifier facilitate reproducible procurement for SAR studies without custom synthesis.

Procurement Purity Catalog Compound

Privileged Scaffold Status – Tetrazole Enrichment in Bioactive Compound Libraries

Tetrazole is recognized as a privileged scaffold in medicinal chemistry, with tetrazole-containing compounds over‑represented among anticancer, anti‑inflammatory, and CNS‑active agents [1]. A 2022 review of tetrazole‑based anticancer agents documented that tetrazole‑bearing molecules achieve low‑nanomolar IC₅₀ values against diverse kinase and enzyme targets, whereas analogous non‑tetrazole heterocycles often show 10‑ to 100‑fold weaker activity in matched molecular pairs [1]. The target compound’s tetrazole core positions it within this enriched chemical space, supporting its inclusion in diversity‑oriented screening collections.

Privileged Scaffold Tetrazole Medicinal Chemistry

Single-Fluorine Electronic Tuning vs. Chloro, Difluoro, and Non-Halogenated Analogues

The 4-fluorophenyl substituent exerts a Hammett σₚ value of +0.06, providing modest electron‑withdrawing character without the strong σ-effects of chlorine (σₚ = +0.23) or the dual‑fluorine influence of the 3,4‑difluoro variant [1]. This allows fine‑tuning of tetrazole ring electronics and N1‑aryl conformational preferences. The net effect is a subtle modulation of pKa and hydrogen‑bond acceptor strength that differentiates the target compound from its chloro, difluoro, and p‑tolyl (σₚ = −0.17) congeners in target engagement assays.

Fluorine Chemistry SAR Electronic Effects

Recommended Application Scenarios for N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-phenoxyacetamide Procurement


NOTUM Inhibitor Fragment Elaboration for Wnt Signaling Research

The 2-phenoxyacetamide core of the target compound is a crystallographically validated NOTUM fragment hit (IC₅₀ = 33 µM) [1]. The appended 4-fluorophenyltetrazole moiety provides a vector for accessing additional NOTUM sub‑pockets. Researchers developing NOTUM inhibitors for Wnt‑driven disease models (osteoporosis, Alzheimer’s disease) should procure this compound as a pre‑elaborated fragment, bypassing the need for initial tetrazole coupling which is documented in the NOTUM SAR pathway [1]. The compound’s cLogP of 1.27 [2] is compatible with fragment‑like physicochemical criteria.

Diversity-Oriented Screening Library Expansion with a Privileged Tetrazole Scaffold

Tetrazole is a validated privileged scaffold for anticancer and anti‑inflammatory drug discovery [3]. The target compound introduces an underexplored 1,5‑disubstituted tetrazole topology with a balanced mono‑fluoro substitution pattern (σₚ = +0.06) [4]. Procurement for high‑throughput screening libraries is supported by its commercial availability at 95%+ purity , enabling immediate deployment in diversity‑oriented screening campaigns without custom synthesis delays.

Carboxylic Acid Bioisostere Probe Design for ADMET Optimization

Tetrazole serves as an ionizable bioisostere of carboxylic acids, often improving metabolic stability and pharmacokinetic profiles while preserving target binding [5]. The target compound can be used as a tool to investigate whether replacing a carboxylic acid moiety with a tetrazole‑phenoxyacetamide hybrid improves ADMET endpoints in lead series. Its lower lipophilicity (cLogP 1.27) relative to the 3,4‑difluoro congener (logP ~2.5) [2] makes it a more polar isostere candidate, which is advantageous when solubility or off‑target promiscuity is a concern [6].

Structure–Activity Relationship (SAR) Comparator for N1‑Aryl Tetrazole Series

The target compound represents the mono‑4‑fluorophenyl member of a congeneric series that includes 4‑chlorophenyl, 3,4‑difluorophenyl, p‑tolyl, and cyclohexyl N1‑substituted analogues. Systematic procurement of the target compound alongside these comparators enables head‑to‑head SAR evaluation of halogen and electronic effects on target engagement. Its intermediate Hammett σₚ value (+0.06) [4] fills a gap between the electron‑withdrawing chloro (+0.23) and electron‑donating p‑tolyl (−0.17) variants, enabling full electronic profiling of the series.

Quote Request

Request a Quote for N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.